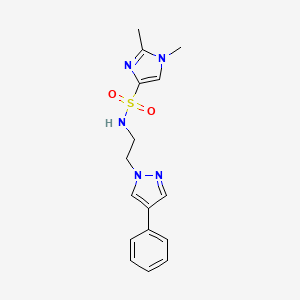
1,2-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H19N5O2S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1,2-Dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The structure features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034551-48-7 |
| Molecular Formula | C₁₆H₁₉N₅O₂S |
| Molecular Weight | 345.4 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of 4-phenyl-1H-pyrazole with imidazole derivatives in the presence of appropriate reagents to form the desired sulfonamide. The synthesis pathway often includes steps such as:
- Formation of the pyrazole ring.
- Alkylation with a suitable ethyl group.
- Introduction of the sulfonamide functionality.
Anticancer Activity
Research has shown that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies indicate that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Exhibited notable antiproliferative effects with IC50 values indicating effective growth inhibition .
- Liver Cancer (HepG2) : Demonstrated similar inhibitory activity against liver cancer cells .
Antimicrobial Activity
The compound's antimicrobial properties have been explored in several studies:
- Bacterial Inhibition : In vitro studies have shown that pyrazole derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. For example, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of antibacterial activity .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells through mitochondrial pathways .
- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- Study on Anticancer Activity : A recent study evaluated the compound against various cancer cell lines and reported significant cytotoxicity, particularly in breast and liver cancer models. The study suggested that further optimization could enhance its therapeutic index .
- Antimicrobial Efficacy Assessment : Another study focused on evaluating the antimicrobial properties against clinically relevant pathogens. The results indicated that compounds derived from the same scaffold exhibited effective bactericidal activity, suggesting potential for development as new antibiotics .
Propriétés
IUPAC Name |
1,2-dimethyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-13-19-16(12-20(13)2)24(22,23)18-8-9-21-11-15(10-17-21)14-6-4-3-5-7-14/h3-7,10-12,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJDDAXMUMDWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














